N-(3-bromophenyl)oxan-4-amine
Overview
Description
N-(3-bromophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H14BrNO. It is also known by its IUPAC name, N-(3-bromophenyl)tetrahydro-2H-pyran-4-amine. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxan-4-amine moiety. The compound has a molecular weight of 256.14 g/mol .
Preparation Methods
The synthesis of N-(3-bromophenyl)oxan-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the direct alkylation of ammonia by alkyl halides, followed by subsequent steps to introduce the bromine and oxan-4-amine groups .
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
N-(3-bromophenyl)oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(3-bromophenyl)oxan-4-amine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions. Its ability to interact with specific molecular targets makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine atom and oxan-4-amine moiety play crucial roles in its binding affinity and specificity. The compound may act by modulating the activity of enzymes or receptors involved in key biological pathways.
Comparison with Similar Compounds
N-(3-bromophenyl)oxan-4-amine can be compared with other similar compounds such as:
4-(3-bromophenyl)oxan-4-amine hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
N-(3-chlorophenyl)oxan-4-amine: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
N-(3-fluorophenyl)oxan-4-amine: The presence of a fluorine atom instead of bromine can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(3-bromophenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Compound Overview
- Molecular Formula : C12H16BrNO
- Molecular Weight : 270.17 g/mol
- CAS Number : 1155634-49-3
This compound features a bromophenyl moiety that enhances its reactivity and biological interactions. The oxan-4-amine structure contributes to its potential as a pharmacological agent by allowing hydrogen bonding and other interactions with biological targets .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with oxan-4-amine under basic conditions, often using solvents like dichloromethane or toluene. Reaction conditions can be optimized for yield and efficiency, including temperature and reactant concentrations .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group facilitates binding interactions, while the oxan-4-amine moiety can form hydrogen bonds, modulating the activity of target molecules .
Pharmacological Potential
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging.
- Anticancer Properties : Similar compounds have shown promising anticancer activity, indicating that this compound may also have potential in this area .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Bromophenyl directly attached to oxan | Direct interaction with biological targets |
N-(3-chlorophenyl)oxan-4-amine | Chlorine instead of bromine | May exhibit different reactivity and biological activity |
N-[1-(3-bromophenyl)ethyl]oxan-4-amine | Ethyl chain variation | Different spatial arrangement affects reactivity |
The presence of bromine in this compound enhances lipophilicity, which may improve its bioactivity compared to chlorinated or fluorinated analogs .
Case Studies and Research Findings
Several studies have investigated the biological significance of compounds similar to this compound. For instance, research into derivatives with halogen substitutions has shown varying degrees of inhibition potency against specific biological targets, suggesting that structural modifications can significantly influence activity .
In one study focusing on antimicrobial properties, compounds derived from similar scaffolds demonstrated promising results against bacterial strains, highlighting the potential for developing new antibiotics based on this chemical framework .
Properties
IUPAC Name |
N-(3-bromophenyl)oxan-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWUSTYJQOYFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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